molecular formula C18H17F2NO4 B11466102 ethyl 2-amino-4-(2,6-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(2,6-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11466102
M. Wt: 349.3 g/mol
InChI Key: FXZYOPGHGKTXBB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,6-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that includes a chromene core, a difluorophenyl group, and an amino ester functionality

Preparation Methods

The synthesis of ethyl 2-amino-4-(2,6-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde, ethyl acetoacetate, and urea.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction to form the chromene core.

    Amino Ester Formation:

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-(2,6-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the difluorophenyl ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Ethyl 2-amino-4-(2,6-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,6-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-amino-4-(2,6-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be compared with similar compounds such as:

    2-Aminothiazoles: These compounds also contain an amino group and are known for their medicinal properties.

    Difluorophenyl Derivatives: Compounds with difluorophenyl groups are studied for their unique chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of a chromene core with a difluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17F2NO4

Molecular Weight

349.3 g/mol

IUPAC Name

ethyl 2-amino-4-(2,6-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C18H17F2NO4/c1-2-24-18(23)16-15(13-9(19)5-3-6-10(13)20)14-11(22)7-4-8-12(14)25-17(16)21/h3,5-6,15H,2,4,7-8,21H2,1H3

InChI Key

FXZYOPGHGKTXBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3F)F)C(=O)CCC2)N

Origin of Product

United States

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